2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1823523-01-8 . It has a molecular weight of 253.34 and its IUPAC name is 2-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is 1S/C17H19NO/c1-19-17-8-7-16-13-18 (10-9-15 (16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 . This indicates the molecular structure of the compound.It is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 253.34 .
Scientific Research Applications
Heterogeneous Catalysis
THIQs have been explored in various multicomponent reactions involving heterogeneous catalysts for C(1)-functionalization with alkynes .
Antibacterial Agents
Novel THIQ compounds have been synthesized and evaluated for their antibacterial properties against pathogenic bacterial strains .
Neurodegenerative Disease Research
THIQ-based natural and synthetic compounds exert diverse biological activities and are studied for their potential against neurodegenerative disorders .
Alkaloid Synthesis
The THIQ framework is significant in the synthesis of isoquinoline alkaloids, a large group of natural products with various biological activities .
Organic Synthesis
The Pictet-Spengler reaction is a classic method involving THIQs for constructing complex organic molecules .
Drug Development
Due to their biological activities, THIQs are considered in medicinal chemistry for drug development against various infective pathogens .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which the compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It has been suggested that thiqs and their derivatives, including the compound, may interact with dopamine structures, leading to an increase in the rate of dopamine metabolism . This interaction could potentially result in pronounced activation of the oxidative monoamine oxidase (MAO)-dependent catabolic pathway .
Biochemical Pathways
The compound is likely to affect the dopamine metabolic pathway, given its potential interaction with dopamine structures . It may inhibit the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway, which is involved in the metabolism of catecholamines .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest certain characteristics about its solubility and bioavailability.
Result of Action
The compound may induce cell death via apoptosis and dose-dependently elevate the level of the pro-apoptotic protein Bax, while decreasing the concentration of the anti-apoptotic protein Bcl-xl . This suggests that the compound may have potential therapeutic applications in conditions where the regulation of apoptosis is beneficial.
Action Environment
The action, efficacy, and stability of the compound may be influenced by various environmental factors. For instance, the pathogenesis of Parkinson’s disease, a condition potentially targeted by the compound, is considered to involve both environmental factors and endogenous toxins
properties
IUPAC Name |
2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-7-16-13-18(10-9-15(16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPLGDDZKKYYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.